Indicaxanthin
Overview
Description
Indicaxanthin is a naturally occurring betaxanthin pigment found in various plants, including beets, Mirabilis jalapa flowers, and cacti such as prickly pears (Opuntia spp.) and red dragonfruit (Hylocereus costaricensis) . It is known for its powerful antioxidant properties and has been studied for its potential health benefits, including its ability to reduce oxidative stress and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Indicaxanthin can be synthesized through various chemical routes. One common method involves the condensation of betalamic acid with amino acids or amines. The reaction typically occurs under mild acidic conditions and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the pigment from natural sources such as cactus pears. The extraction process includes steps like maceration, filtration, and purification to isolate the pigment in its pure form .
Chemical Reactions Analysis
Types of Reactions
Indicaxanthin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: This compound can also undergo reduction reactions, although these are less common compared to oxidation.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, acids, and bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, indicaxanthin is used as a natural dye and antioxidant. Its ability to scavenge free radicals makes it a valuable compound in the development of antioxidant formulations .
Biology
In biological research, this compound is studied for its effects on cellular processes. It has been shown to modulate redox-regulated cellular pathways and interact with membranes, making it a useful tool for studying cellular responses to oxidative stress .
Medicine
This compound has potential therapeutic applications in medicine. It has been shown to reduce oxidative damage in cells and tissues, making it a promising candidate for the treatment of conditions associated with oxidative stress, such as cardiovascular diseases and cancer .
Industry
In the industrial sector, this compound is used as a natural colorant in food and cosmetic products. Its antioxidant properties also make it a valuable additive in preserving the quality and shelf life of various products .
Mechanism of Action
Indicaxanthin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells and tissues. The compound interacts with cellular membranes and proteins, modulating redox-regulated pathways and protecting cells from oxidative damage . This compound has also been shown to affect global DNA methylation and gene expression, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Betanin: Another betalain pigment found in beets and other plants.
Vulgaxanthin: A betaxanthin similar to indicaxanthin, found in various plants.
Uniqueness of this compound
This compound is unique due to its high bioavailability and potent antioxidant activity. It is more effective than some other antioxidants, such as vitamin E and vitamin C, in scavenging free radicals and reducing oxidative stress . Additionally, its ability to modulate gene expression and cellular pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]pyrrolidin-1-ium-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c17-12(18)9-6-8(7-10(15-9)13(19)20)3-5-16-4-1-2-11(16)14(21)22/h3,5-6,10-11H,1-2,4,7H2,(H3,17,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIIQBYZGJSODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indicaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029386 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2181-75-1 | |
Record name | Indicaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029386 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
Record name | Indicaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029386 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indicaxanthin exert its anti-inflammatory effects?
A1: this compound exhibits anti-inflammatory activity through multiple mechanisms. Research indicates it inhibits the activation of NF-κB, a key transcription factor involved in the inflammatory cascade [, , , ]. It also reduces the release of pro-inflammatory mediators such as IL-6, IL-8, prostaglandin E2 (PGE2), and nitric oxide (NO) [, ]. Moreover, this compound has been shown to inhibit the activation of NADPH oxidase (NOX-1) and reduce the generation of reactive oxygen species (ROS), both of which contribute to inflammation [].
Q2: Does this compound cross the blood-brain barrier, and if so, what are the implications?
A2: Yes, research has demonstrated that this compound can cross the blood-brain barrier (BBB) in rats [, ]. This finding is significant as it suggests that this compound could potentially exert direct effects on the central nervous system, opening avenues for exploring its potential in addressing neurodegenerative diseases.
Q3: What evidence suggests that this compound might have anti-cancer properties?
A3: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including colorectal, hepatic, and cervical cancer cells [, , , ]. Studies suggest that these effects are mediated, at least in part, through the inhibition of NF-κB signaling, induction of apoptosis, and modulation of DNA methylation [, , , ].
Q4: How does this compound interact with amyloid-beta, a key protein implicated in Alzheimer's disease?
A4: Research using olfactory ensheathing cells (OECs) suggests that this compound may modulate the expression levels and activity of tissue transglutaminase (TG2), an enzyme involved in amyloid-beta (Aβ) aggregation [, ]. This compound pre-treatment was shown to reduce the overexpression of TG2 induced by exposure to Aβ, potentially impacting Aβ aggregation and its downstream effects [, ].
Q5: What is the role of this compound in protecting red blood cells from oxidative damage?
A5: Studies have shown that this compound can be incorporated into red blood cells (RBCs), both after dietary consumption of cactus pear fruit and through ex vivo spiking of blood [, ]. Once inside the RBCs, this compound enhances their resistance to oxidative hemolysis, likely by acting as a radical scavenger and protecting cellular components from oxidative damage [, , ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C14H17N3O8, and its molecular weight is 351.3 g/mol [, ].
Q7: What are the key spectroscopic characteristics of this compound?
A7: this compound exhibits characteristic absorption maxima (λmax) in the UV-Vis spectrum. In its anionic form, the λmax is around 424 nm, which shifts to approximately 372 nm upon acidification []. These spectral properties are valuable for identifying and quantifying this compound in various matrices.
Q8: How stable is this compound under different storage conditions?
A8: this compound, like many natural pigments, can be susceptible to degradation under certain conditions. Studies have shown that its stability is affected by factors such as temperature, pH, light exposure, and the presence of metal ions [, , ].
Q9: What strategies have been explored to enhance the stability of this compound?
A9: Research indicates that this compound stability can be enhanced by storing it at low temperatures, in the dark, and under a nitrogen atmosphere []. Additionally, the addition of antioxidants such as ascorbic acid (vitamin C) can protect this compound from degradation [, ]. Encapsulation techniques, such as using double emulsion systems, have also shown promise in improving stability during storage [].
Q10: What is known about the bioavailability of this compound in humans?
A10: Research indicates that this compound is highly bioavailable in humans after consuming cactus pear fruit []. Studies have reported that peak plasma concentrations are reached within a few hours after ingestion, followed by a decline with a half-life of approximately 2.36 hours [].
Q11: Is this compound metabolized in the body, and if so, what are the metabolites?
A11: While the specific metabolic pathways of this compound in humans are not fully elucidated, research suggests that it undergoes some degree of metabolism. Further research is needed to identify the metabolites and understand their potential biological activities.
Q12: What in vitro models have been used to study the biological activity of this compound?
A12: Various in vitro models, including cell lines derived from different tissues (e.g., colorectal, hepatic, endothelial, and neuronal cells), have been employed to investigate the effects of this compound. These studies have provided valuable insights into its anti-inflammatory, antioxidant, cytoprotective, and anti-proliferative properties [, , , , , , ].
Q13: Has the efficacy of this compound been investigated in animal models of disease?
A13: Yes, studies have explored the effects of this compound in animal models. For instance, in a rat model of pleurisy (inflammation of the lining of the lungs), this compound was found to reduce inflammatory parameters []. In a mouse model of high-fat diet-induced obesity and insulin resistance, this compound administration showed beneficial effects on glucose metabolism and reduced oxidative stress and inflammation in the liver and adipose tissue [].
Q14: Have there been studies looking into targeted delivery strategies for this compound?
A14: While research on targeted delivery of this compound is limited, encapsulation techniques, like the double emulsion systems mentioned earlier, show promise in enhancing its stability, bioavailability, and potentially enabling targeted delivery to specific tissues [].
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